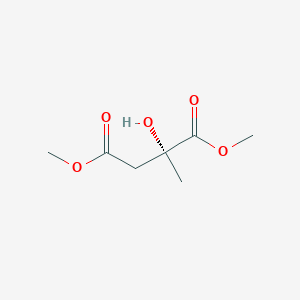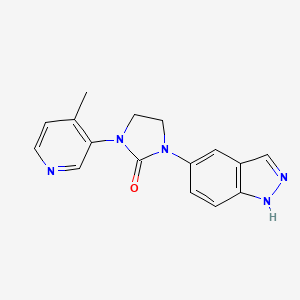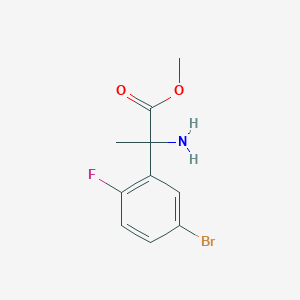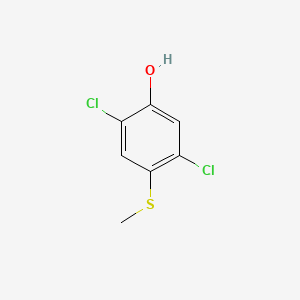
5-Methylthiazol-2-ylcarbamoylcarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methylthiazol-2-ylcarbamoylcarboxylic Acid” is a compound that contains a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This compound is being investigated for clinical use in various diseases .
Synthesis Analysis
The synthesis of thiazole-based compounds has been a subject of research for many decades . The design, synthesis, computational and experimental evaluation of the antimicrobial activity of new 5-methylthiazole based thiazolidinones have been reported . The structure-activity relationship showed significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring .Molecular Structure Analysis
The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
Thiazole-based compounds have been found to exhibit a variety of biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Propiedades
Número CAS |
82514-69-0 |
|---|---|
Nombre del producto |
5-Methylthiazol-2-ylcarbamoylcarboxylic Acid |
Fórmula molecular |
C6H6N2O3S |
Peso molecular |
186.19 g/mol |
Nombre IUPAC |
2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C6H6N2O3S/c1-3-2-7-6(12-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
Clave InChI |
YSLGGTIITFTBBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B8531386.png)

methanone](/img/structure/B8531399.png)

![Ethyl 2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B8531421.png)






methyl}-5-methylpyridine](/img/structure/B8531467.png)

![N-methoxy-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B8531483.png)